"2',5'-Dichloro-3-(4-methylphenyl)propiophenone" properties
"2',5'-Dichloro-3-(4-methylphenyl)propiophenone" properties
An In-depth Technical Guide to 2',5'-Dichloro-3-(4-methylphenyl)propiophenone
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the properties, synthesis, and handling of 2',5'-Dichloro-3-(4-methylphenyl)propiophenone. Given the limited availability of published data on this specific molecule, this guide adopts a predictive and methodological approach, synthesizing information from related compounds and established chemical principles to provide a robust framework for its investigation.
Section 1: Compound Profile and Physicochemical Properties
2',5'-Dichloro-3-(4-methylphenyl)propiophenone is a substituted aryl ketone. The propiophenone scaffold is a common structural motif in medicinal chemistry and materials science.[1][2] The specific dichlorination pattern on the benzoyl ring and the tolyl group in the propyl chain are expected to significantly influence its steric and electronic properties, and consequently, its reactivity and biological activity.
Chemical Structure and Identifiers
The primary identifier for this compound is its CAS number, which is essential for accurate sourcing and regulatory compliance.[3]
Caption: Structure of 2',5'-Dichloro-3-(4-methylphenyl)propiophenone.
Predicted Physicochemical Data
While experimental data is scarce, key properties can be calculated or inferred from structurally similar compounds. The data below for a related isomer, 3',4'-Dichloro-3-(4-methylphenyl)propiophenone, provides a reasonable estimation.[4]
| Property | Predicted Value / Information | Source |
| CAS Number | 898769-25-0 | [3] |
| Molecular Formula | C₁₆H₁₄Cl₂O | [4] |
| Molecular Weight | 293.19 g/mol | [5] |
| XLogP3 | 5.1 | [4] |
| Appearance | Likely a solid at room temperature, based on related propiophenones. | [1] |
| Solubility | Insoluble in water; miscible with common organic solvents like dichloromethane, ethyl acetate, and acetone. | [2] |
Section 2: Proposed Synthesis Methodology
The most logical and industrially scalable approach for synthesizing substituted propiophenones is the Friedel-Crafts acylation.[2][6] This involves the reaction of an appropriate acyl chloride with a substituted aromatic ring in the presence of a Lewis acid catalyst. The proposed two-step synthesis is outlined below.
Step 1: Synthesis of 3-(4-methylphenyl)propionyl chloride
The precursor acyl chloride is prepared from the corresponding carboxylic acid. Thionyl chloride is a common and effective reagent for this transformation.[7]
Protocol:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-(4-methylphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Slowly add thionyl chloride (1.5 eq) to the solution at room temperature with constant stirring. A reflux condenser fitted with a drying tube is necessary to handle the evolving HCl and SO₂ gases.
-
After the initial gas evolution ceases, heat the mixture to reflux (~40°C) for 2-3 hours. The reaction's completion can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-(4-methylphenyl)propionyl chloride is typically used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
The key step involves the acylation of 1,4-dichlorobenzene with the synthesized acyl chloride using anhydrous aluminum chloride (AlCl₃) as the catalyst.[7]
Protocol:
-
Charge a dry, three-necked flask equipped with a magnetic stirrer and nitrogen inlet with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve the crude 3-(4-methylphenyl)propionyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the temperature remains at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield pure 2',5'-Dichloro-3-(4-methylphenyl)propiophenone.
Caption: Proposed two-step synthesis workflow for the target compound.
Section 3: Analytical Characterization Strategy
Confirming the structure and purity of the synthesized compound is critical. A combination of spectroscopic techniques should be employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for both aromatic rings and the propyl chain. The two aromatic regions will be complex due to the substitution patterns. The propyl chain should exhibit two triplets, corresponding to the -CH₂- adjacent to the carbonyl and the -CH₂- adjacent to the tolyl group. A singlet for the tolyl methyl group (~2.3 ppm) should also be present.[8][9]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will confirm the carbon skeleton. A key signal will be the carbonyl carbon, expected in the 190-200 ppm range. The number of distinct aromatic signals will confirm the substitution pattern.
-
IR (Infrared) Spectroscopy: A strong, sharp absorption peak between 1680-1700 cm⁻¹ is definitive for the aryl ketone C=O stretch.[10] Additional peaks will correspond to C-H bonds (aromatic and aliphatic) and C-Cl bonds.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight (292.04 g/mol for the C₁₆H₁₄³⁵Cl₂O isotopologue). A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio) would provide strong evidence for the compound's identity.
Section 4: Safety, Handling, and Storage
While no specific safety data sheet (SDS) exists for the title compound, data from related propiophenones and dichlorinated aromatics suggest a prudent approach to handling.[11][12] The compound should be treated as potentially hazardous.
Hazard Profile (Anticipated)
| Hazard Class | GHS Statement | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | P261: Avoid breathing dust. P280: Wear protective gloves/clothing/eye protection. P270: Do not eat, drink or smoke when using this product. |
| Skin Irritation | H315: Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | H319/H320: Causes serious/eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air. |
Recommended Handling and Storage
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation risk.[11]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Ventilate the area thoroughly.[12]
Caption: Standard workflow for safe laboratory handling of the compound.
Section 5: Potential Applications and Future Research
Propiophenone derivatives are valuable intermediates in the synthesis of pharmaceuticals, including analgesics and appetite suppressants.[2][6] Furthermore, related phenolic compounds have demonstrated phytotoxic activity, suggesting potential applications in agrochemicals as herbicides.[13]
Future research on 2',5'-Dichloro-3-(4-methylphenyl)propiophenone should focus on:
-
Biological Screening: Evaluating its cytotoxic, antimicrobial, and herbicidal activities to uncover potential therapeutic or agricultural applications.
-
Medicinal Chemistry: Using it as a scaffold to synthesize more complex molecules for drug discovery programs. The dichloro-phenyl moiety is a common feature in many active pharmaceutical ingredients.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with different substitution patterns to understand how structural modifications affect its biological activity.
References
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2',5'-Dichloro-3-(4-methylphenyl)propiophenone | 898769-25-0. BuyersGuideChem. [Link]
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2',5'-Dichloro-3-(4-methylphenyl)propiophenone suppliers and producers. BuyersGuideChem. [Link]
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3',4'-Dichloro-3-(4-methylphenyl)propiophenone | C16H14Cl2O. PubChem, NIH. [Link]
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13C NMR and Mass Spectral Analysis of 2, 5-Dianilino-3, 6-Dichloro-1, 4-Benzoquinones. International Journal for Research in Applied Science & Engineering Technology. [Link]
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3',5'-Dichloro-3-(4-methylphenyl)propiophenone | C16H14Cl2O. PubChem. [Link]
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2',5'-Dichloro-3-(4-fluorophenyl)propiophenone - CAS:898768-72-4. Beijing xh-y tech. [Link]
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Synthesis of 2, 5-dichloro 3, 4-diformyl (N- substituted phenyl) pyrroles and their synthetic utility. Rasayan J. Chem. [Link]
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Identify products of Propiophenone using nmr. Chemistry Stack Exchange. [Link]
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Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L. MDPI. [Link]
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Synthesis of 2, 5-dichloro 3, 4-diformyl (Nsubstituted phenyl) pyrroles and their synthetic utility. ResearchGate. [Link]
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Propiophenone. Wikipedia. [Link]
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β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Organic Syntheses Procedure. [Link]
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Organic Chemistry Ir And Nmr Cheat Sheet. Sema. [Link]
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SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]
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